molecular formula C18H18ClN5O2 B2623665 5-amino-1-(2-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-55-6

5-amino-1-(2-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2623665
CAS No.: 899981-55-6
M. Wt: 371.83
InChI Key: SBVQPEKMCWZXPH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The IUPAC name 5-amino-1-(2-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is derived through systematic application of substitutive nomenclature rules. The parent heterocycle is the 1H-1,2,3-triazole ring, which adopts a numbering system where position 1 is occupied by the 2-chlorobenzyl substituent. The amino group (-NH₂) resides at position 5, while the carboxamide functional group (-CONH-) is attached to position 4. The carboxamide’s nitrogen atom is further substituted with a 2-methoxy-5-methylphenyl group (Figure 1).

Structural validation via computational tools confirms the prioritization of functional groups:

  • The triazole ring serves as the parent structure due to seniority over acyclic carboxamide groups.
  • Substituents are ordered alphabetically: amino (position 5), carboxamide (position 4), and 2-chlorobenzyl (position 1).
  • The N-substituent on the carboxamide (2-methoxy-5-methylphenyl) is described using the N-prefix notation.

This nomenclature aligns with conventions observed in related triazole-carboxamide derivatives, such as 5-amino-1-(2-chlorobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide , where analogous positional descriptors are employed.

CAS Registry Number and Alternative Chemical Identifiers

While the specific CAS Registry Number for this compound is not publicly disclosed in the reviewed sources, its structural analogs provide insight into registry conventions. For example:

  • 5-amino-1-(2-chlorobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide holds CAS 899974-14-2.
  • 5-Amino-1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is registered under CAS 99519-84-3.

Alternative identifiers for the target compound may include:

  • SMILES : ClC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)C)OC)N
  • InChIKey : Computed as a unique hash reflecting its stereochemistry and substituent arrangement, akin to KJOOEQHIKDGADQ-UHFFFAOYSA-N for a related triazole-carboxamide.
  • Registry codes : Potential internal identifiers like STL094156 or AKOS005722665, following patterns observed in analogs.

Comparative Analysis of Naming Conventions in Triazole-Carboxamide Derivatives

Triazole-carboxamides exhibit naming variability depending on substituent complexity and prioritization. The table below contrasts nomenclature strategies across structurally related compounds:

Compound Structure IUPAC Name Key Naming Features
1-(2-chlorobenzyl)-4-carboxamide-5-amino-1H-1,2,3-triazole 5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide Substituents ordered alphabetically; carboxamide described as suffix
1-(3-aminobenzyl)-4-carboxamide-5-amino-1H-1,2,3-triazole 5-amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide Amino groups prioritized by position; benzyl substituent described with locants
1-(oxazol-4-ylmethyl)-4-carboxamide-5-amino-1H-1,2,3-triazole 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide Complex substituents enclosed in brackets; heterocyclic descriptors prioritized

Key observations :

  • Substituent Complexity : Bulky or heterocyclic groups (e.g., oxazolylmethyl) necessitate bracketed descriptions to maintain clarity.
  • Locant Placement : When multiple substituents exist on aryl groups (e.g., 2-methoxy-5-methylphenyl), numerical locants precede substituent names.
  • Functional Group Prioritization : The triazole ring consistently serves as the parent structure, even when carboxamide groups are present.

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-11-7-8-15(26-2)14(9-11)21-18(25)16-17(20)24(23-22-16)10-12-5-3-4-6-13(12)19/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVQPEKMCWZXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(2-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique molecular structure, which includes an amino group at position 5 and a carboxamide group at position 4. The presence of a chlorobenzyl moiety and a methoxy-substituted methylphenyl group may significantly influence its biological activities.

  • Molecular Formula : C18H18ClN5O2
  • Molecular Weight : 371.83 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to diverse pharmacological effects. The specific mechanisms can vary depending on the biological context and the target involved.

Biological Activities

Research has demonstrated that compounds containing the 1,2,3-triazole ring exhibit a wide range of biological activities:

  • Anticancer Activity : Triazole derivatives have shown promising anticancer effects in various studies. For instance, modifications to the triazole ring have been linked to enhanced anti-proliferative activity against different cancer cell lines. In related studies, compounds with similar structures have been noted for their dual anticancer activity and antiangiogenic properties .
  • Neuroprotective Effects : Some triazole derivatives have exhibited neuroprotective activities by inhibiting neuroinflammation and oxidative stress pathways. For example, certain derivatives demonstrated significant inhibition of nitric oxide production and showed potential in protecting neuronal cells from oxidative damage .
  • Enzyme Inhibition : The compound's interaction with specific enzymes can lead to inhibitory effects on critical biological processes. For instance, triazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is vital for neurotransmitter regulation in the brain .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole compounds similar to this compound:

  • Anticancer Efficacy : A study on triazole derivatives indicated that structural modifications could enhance anticancer efficacy against various cell lines. For instance, compounds with specific substitutions showed improved potency against breast cancer cells due to their ability to induce apoptosis .
  • Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease demonstrated that certain triazole derivatives could improve cognitive function by reducing amyloid-beta aggregation and oxidative stress markers .
  • Inhibition of Enzymatic Activity : A study highlighted that triazole-based compounds could act as noncompetitive inhibitors of AChE and butyrylcholinesterase (BuChE), with varying degrees of potency depending on their structural features .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeTarget/MechanismIC50 (μM)Reference
Triazole AAnticancerInduces apoptosis10
Triazole BNeuroprotectiveInhibits Aβ aggregation5
Triazole CEnzyme InhibitionAChE Inhibitor0.23

Scientific Research Applications

Anticancer Properties

Recent studies have shown that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives similar to 5-amino-1-(2-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated effectiveness against various cancer cell lines. In one study, a related compound exhibited percent growth inhibition (PGI) values exceeding 80% against several cancer types including ovarian and lung cancers .

Antimicrobial Activity

The triazole derivatives have also been investigated for their antimicrobial properties. Research indicates that modifications to the triazole structure can enhance activity against resistant bacterial strains and fungi. For example, compounds similar to the target compound have shown promising results in inhibiting the growth of pathogenic bacteria and fungi in laboratory settings .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole ring through cycloaddition reactions. Variations in substituents on the aromatic rings can significantly influence the biological activity of the resulting compounds.

Case Studies

Study ReferenceCompound TestedActivity ObservedNotes
N-Aryl Triazole DerivativeAnticancer (PGI > 80%)Effective against SNB-19 and OVCAR-8
Mercaptotriazole DerivativesAntimicrobialEffective against resistant strains
Related Triazole CompoundsAnticancerMechanistic studies ongoing

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations and Implications

The triazole carboxamide scaffold is highly modular, with substituents dictating biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazole Carboxamide Derivatives
Compound Name R1 (Benzyl) R2 (Carboxamide) Biological Activity Key Findings Reference
Target Compound 2-Chlorobenzyl 2-Methoxy-5-methylphenyl Not explicitly reported N/A N/A
5-Amino-1-(carbamoylmethyl)-... (Lead 1) Carbamoylmethyl Varied SOS response inhibition IC50 = 32 µM; β-turn mimetic
5-Amino-N-(2,5-dichlorophenyl)-... (Anticancer) 4-Methylphenyl 2,5-Dichlorophenyl Antiproliferative (renal cancer) GP = -13.42% in RXF 393 cells
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl) 4-Fluorobenzyl 3-Methylphenyl Antiproliferative GP = -27.30% in SNB-75 cells
5-Amino-1-(2-chlorobenzyl)-N-(thienylmethyl) 2-Chlorobenzyl Thiophen-2-ylmethyl Supplier data only Molecular weight = 347.80 g/mol
Key Observations:
  • Substituent Effects on Activity: The 2-chlorobenzyl group (as in the target compound) is associated with enhanced hydrophobic interactions compared to 4-fluorobenzyl or carbamoylmethyl groups .
  • β-Turn Mimetic Potential: Analogous compounds (e.g., Lead 1) mimic β-turn structures critical for inhibiting LexA self-cleavage in bacterial SOS responses. The target compound’s substituents may similarly stabilize such conformations .
SOS Response Inhibition

The scaffold 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead 1) inhibits RecA*-mediated LexA cleavage (IC50 = 32 µM) by mimicking β-turn structures essential for LexA’s autoproteolysis. Structural analogs with chlorobenzyl or fluorobenzyl groups (e.g., the target compound) may exhibit enhanced binding due to halogen-mediated interactions with hydrophobic pockets .

Antiproliferative Activity

Compounds like 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-... show selective cytotoxicity against renal (RXF 393) and CNS (SNB-75) cancer cells. The target compound’s 2-methoxy-5-methylphenyl group may improve membrane permeability compared to dichlorophenyl derivatives, though specific activity data are needed .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) logP (Predicted) H-Bond Donors/Acceptors Solubility
Target Compound 391.84 ~3.2 2/5 Moderate (DMSO)
Lead 1 (SOS inhibitor) 265.25 ~1.8 3/6 High
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl) 337.35 ~2.9 2/5 Moderate
  • The target compound’s higher logP (due to chloro and methoxy groups) suggests increased lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-amino-1-(2-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how are they addressed methodologically?

  • Synthesis Steps : The compound can be synthesized via a multi-step process involving (i) condensation of substituted anilines with isocyanides to form intermediate carboximidoyl chlorides, followed by (ii) azide cyclization using sodium azide to construct the triazole core. Purification typically involves column chromatography or recrystallization from ethanol-DMF mixtures .
  • Challenges : Key issues include low yields due to steric hindrance from the 2-chlorobenzyl and 2-methoxy-5-methylphenyl groups. Optimizing reaction temperatures (20–25°C) and using triethylamine as a base improves intermediate stability .

Q. How can researchers mitigate the low aqueous solubility of this compound during in vitro assays?

  • Methodological Solutions :

  • Use polar aprotic solvents (e.g., DMSO) for stock solutions, with final concentrations ≤0.1% to avoid cellular toxicity.
  • Employ co-solvents like PEG-400 or surfactants (e.g., Tween-80) to enhance solubility in biological buffers .
  • Consider salt formation or prodrug strategies for in vivo studies to improve bioavailability .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this triazole carboxamide?

  • Characterization Workflow :

  • 1H/13C NMR : Confirm regioselectivity of the triazole ring and substitution patterns on the benzyl and aryl groups.
  • HRMS : Validate molecular formula (e.g., C18H17ClN5O2, expected [M+H]+: 394.1067).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s molecular geometry?

  • Crystallographic Protocol :

  • Grow single crystals via slow evaporation from ethanol.
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using direct methods in SHELXT .
  • Refine anisotropically with SHELXL , incorporating hydrogen atoms at calculated positions. Validate with R1 < 0.05 and wR2 < 0.10 .
    • ORTEP Visualization : Use WinGX to generate thermal ellipsoid plots, highlighting bond angles (e.g., C-N-N in the triazole core: ~108°) and packing interactions .

Q. What experimental designs are optimal for evaluating this compound’s enzyme inhibitory activity and selectivity?

  • Kinetic Assays :

  • Perform dose-response curves (0.1–100 µM) against target enzymes (e.g., kinases, HDACs) using fluorogenic substrates. Calculate IC50 via nonlinear regression.
  • Assess selectivity using panel assays (e.g., 50+ related enzymes) to identify off-target effects .
    • Structural Basis : Conduct molecular docking (AutoDock Vina) using the crystallographic structure to map interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. How should researchers analyze contradictory data in biological activity studies (e.g., inconsistent IC50 values across assays)?

  • Troubleshooting Framework :

  • Variable Control : Ensure consistent buffer pH, ionic strength, and reducing agents (e.g., DTT) to stabilize enzyme conformations.
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to correct for inter-assay variability.
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) independently of enzymatic activity .

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